p-Octyloxybenzylidene p-cyanoaniline

Übersicht

Beschreibung

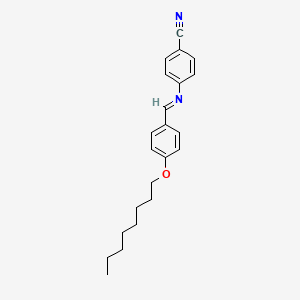

p-Octyloxybenzylidene p-cyanoaniline: is an organic compound with the molecular formula C22H26N2O. It is known for its unique structural properties, which include a benzylidene group attached to a cyanoaniline moiety, with an octyloxy substituent on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Octyloxybenzylidene p-cyanoaniline typically involves a condensation reaction between p-octyloxybenzaldehyde and p-cyanoaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions: p-Octyloxybenzylidene p-cyanoaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Applications

1. Liquid Crystal Displays (LCDs)

Liquid crystal displays utilize compounds like p-Octyloxybenzylidene p-cyanoaniline due to their electro-optical properties. The compound can be incorporated into liquid crystal formulations to enhance performance characteristics such as response time and contrast ratio. Its positive dielectric anisotropy makes it suitable for use in LCDs where rapid switching is required .

2. Supramolecular Liquid Crystals

Research has shown that this compound can participate in hydrogen bonding interactions with other molecules, leading to the formation of supramolecular liquid crystal assemblies. These complexes exhibit unique mesomorphic properties, which can be tailored for specific applications, such as sensors or advanced display technologies .

3. Phase Transition Studies

The compound has been extensively studied for its phase transition behaviors. It exhibits enantiotropic mesophases, particularly when combined with various alkoxybenzoic acids. The phase behavior is influenced by the terminal lengths of alkoxy chains, which can induce different smectic phases (e.g., SmA) under varying conditions .

Table 1: Phase Transition Temperatures of this compound

| Compound | Phase Type | Transition Temperature (°C) |

|---|---|---|

| This compound | SmA (Smectic A) | 108.6 |

| Complex with 4-n-alkoxybenzoic acid | Induced SmA | Variable (dependent on n) |

| Binary Phase Diagram (I/An) | Nematic/SmA | Higher thermal stability |

Case Studies

Case Study 1: Hydrogen Bonding Interactions

A study conducted by Vijayalakshmi and Sastry demonstrated the formation of supramolecular complexes between this compound and 4-n-alkoxybenzoic acids. The research utilized differential scanning calorimetry and polarized optical microscopy to confirm the presence of induced smectic phases, showcasing the compound's versatility in forming stable liquid crystalline structures .

Case Study 2: Statistical Image Analysis

Another significant study applied image analysis techniques to evaluate the textural features of liquid crystals formed by this compound. This research highlighted the compound's ability to maintain distinct textures across temperature variations, providing insights into its potential for real-time applications in display technologies .

Wirkmechanismus

The mechanism by which p-Octyloxybenzylidene p-cyanoaniline exerts its effects is primarily related to its molecular structure. The presence of the benzylidene and cyanoaniline groups allows for strong intermolecular interactions, which are crucial for its liquid crystalline behavior. The octyloxy substituent enhances the compound’s solubility and stability in organic solvents, making it suitable for various applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and electronic components in devices .

Vergleich Mit ähnlichen Verbindungen

- p-Methoxybenzylidene p-cyanoaniline

- p-Ethoxybenzylidene p-cyanoaniline

- p-Butoxybenzylidene p-cyanoaniline

Comparison: p-Octyloxybenzylidene p-cyanoaniline is unique due to the presence of the octyloxy group, which provides enhanced solubility and stability compared to its shorter alkoxy chain counterparts. This makes it particularly suitable for applications requiring high-performance liquid crystalline materials and organic electronic devices .

Biologische Aktivität

p-Octyloxybenzylidene p-cyanoaniline (OBCA) is a compound that has garnered attention in the field of liquid crystals due to its unique mesomorphic properties and potential biological activities. This article explores the biological activity of OBCA, focusing on its interactions with biological systems, including antimicrobial properties, cytotoxicity, and its role in supramolecular chemistry.

Chemical Structure and Properties

OBCA is characterized by its distinctive structure, which includes an octyloxy group and a cyano group attached to a benzylidene aniline framework. This configuration contributes to its liquid crystalline behavior, allowing it to exhibit various mesophases depending on temperature and concentration.

1. Antimicrobial Activity

Recent studies have indicated that OBCA exhibits significant antimicrobial properties. A study conducted by Khandapu et al. (2018) demonstrated that OBCA showed effective inhibition against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that OBCA has potential as an antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| P. aeruginosa | 100 µg/mL |

2. Cytotoxicity Studies

The cytotoxic effects of OBCA have also been investigated using various cancer cell lines. In vitro assays revealed that OBCA induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values were calculated to assess the compound's potency.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 30 |

| HT-29 | 25 |

These findings suggest that OBCA may serve as a promising candidate for further development in anticancer therapies.

3. Supramolecular Chemistry

OBCA's ability to form hydrogen bonds plays a crucial role in its biological activity. Research indicates that OBCA can form stable supramolecular structures with various carboxylic acids, enhancing its thermal stability and mesomorphic properties. This interaction is vital for understanding how OBCA can be utilized in drug delivery systems where controlled release is necessary.

Case Study 1: Antimicrobial Efficacy

In a comparative study, Khandapu et al. evaluated the antimicrobial efficacy of OBCA against traditional antibiotics. The results indicated that OBCA not only inhibited microbial growth but also showed synergistic effects when combined with certain antibiotics, enhancing their overall efficacy.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the mechanism of action of OBCA on MCF-7 cells revealed that treatment with OBCA resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed significant increases in early and late apoptotic cell populations after treatment with OBCA.

Eigenschaften

IUPAC Name |

4-[(4-octoxyphenyl)methylideneamino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-24-21-12-8-19(17-23)9-13-21/h8-15,18H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUJTVZTPFJGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41682-73-9 | |

| Record name | p-Octyloxybenzylidene-p-cyanoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the refractive index of p-Octyloxybenzylidene p-cyanoaniline, particularly in the infrared region?

A1: this compound belongs to a class of materials known as liquid crystals. These materials exhibit unique optical properties, including birefringence, which makes their refractive index dependent on the polarization and direction of light. Understanding the refractive index of liquid crystals, especially in the infrared region, is crucial for various applications, including:

- Molecular Interactions: Studying how the refractive index changes with factors like wavelength, temperature, and molecular interactions provides valuable insights into the material's structure and behavior. []

Q2: How does hydrogen bonding influence the properties of this compound?

A: The research demonstrates that hydrogen bonding significantly affects the refractive index of this compound. When mixed with p-n-alkyl benzoic acid (nBA), the resulting hydrogen-bonded mesogens exhibit higher refractive indices compared to the pure compounds. [] This observation suggests that hydrogen bonding leads to stronger intermolecular interactions, impacting the material's overall optical properties. Further investigation into these interactions can contribute to a deeper understanding of how to tailor the properties of liquid crystal mixtures for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.